molecular formula C12H11NO6S B13714816 2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

Cat. No.: B13714816
M. Wt: 297.29 g/mol
InChI Key: VWCUGFUWQVWBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bsmoc-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a benzenesulfonylmethoxycarbonyl (Bsmoc) group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under specific conditions. It appears as white to cream-colored crystals or powder and has a melting point range of 159.0-165.0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-glycine involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production of N-Bsmoc-glycine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-Bsmoc-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Bsmoc-glycine is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of N-Bsmoc-glycine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Bsmoc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C12H11NO6S

Molecular Weight

297.29 g/mol

IUPAC Name

2-[(1,1-dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid

InChI

InChI=1S/C12H11NO6S/c14-11(15)5-13-12(16)19-6-8-7-20(17,18)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,16)(H,14,15)

InChI Key

VWCUGFUWQVWBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)COC(=O)NCC(=O)O

Origin of Product

United States

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